molecular formula C18H16N6O3S B2646460 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 2034351-14-7

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

Cat. No. B2646460
CAS RN: 2034351-14-7
M. Wt: 396.43
InChI Key: SLSYKWUQIYTRAG-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H16N6O3S and its molecular weight is 396.43. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-Inflammatory Properties

A study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, showcasing their potential as anticancer and anti-5-lipoxygenase agents, which can be relevant to the scientific research applications of the specified compound. The synthesis process involved various condensation and esterification reactions, highlighting the structural versatility of these compounds. Their cytotoxic activities against HCT-116 and MCF-7 cancer cell lines were notably evaluated, contributing to our understanding of their potential medical applications (Rahmouni et al., 2016).

Hypoglycemic Agent Activation

Song et al. (2011) explored N-(pyrimidin-4-yl)thiazol-2-amine derivatives, which bear similarity in structure to the compound . Their research focused on synthesizing these derivatives as glucokinase (GK) activators. They identified a compound that effectively activated both GK and PPARγ, demonstrating significant efficacy in lowering glucose levels in mice after oral glucose loading. This research is crucial in understanding the applications of such compounds in treating diabetes (Song et al., 2011).

Antibacterial Activity

The research by Kostenko et al. (2008) synthesized a series of 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones, which closely resembles the structure of the requested compound. These compounds, created through reactions involving ethyl 3-alkyl(aryl)carboxamidothieno[2,3-b]pyridine-2-carboxylates and aliphatic amines, demonstrated promising antistaphylococcal activity. This study contributes to the broader understanding of the antimicrobial potential of pyridothienopyrimidinones (Kostenko et al., 2008).

Stem Cell Research

Ries et al. (2013) described the synthesis of N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide (thiazovivin), a compound structurally related to the queried compound. Thiazovivin is known to enhance the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts. This research provides insights into the potential applications of similar compounds in stem cell research and regenerative medicine (Ries et al., 2013).

properties

IUPAC Name

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O3S/c1-11-13(28-18(21-11)23-8-2-3-9-23)15(25)20-7-10-24-16(26)12-5-4-6-19-14(12)22-17(24)27/h2-6,8-9H,7,10H2,1H3,(H,20,25)(H,19,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSYKWUQIYTRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCN3C(=O)C4=C(NC3=O)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

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